

# (3S,4S)-Tivantinib preclinical studies

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An In-depth Technical Guide to the Preclinical Studies of (3S,4S)-Tivantinib

#### Introduction

Tivantinib (formerly ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-MET pathway, when aberrantly activated, plays a crucial role in cancer cell proliferation, survival, invasion, and metastasis, making it a prime therapeutic target.[1][2] Tivantinib progressed to advanced clinical trials for several cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[3][4]

However, preclinical research has revealed a more complex mechanism of action. A significant body of evidence now suggests that Tivantinib's primary cytotoxic effects stem from mechanisms independent of c-MET inhibition, most notably through the disruption of microtubule polymerization.[5][6][7] Furthermore, studies have identified Glycogen Synthase Kinase 3 alpha and beta  $(GSK3\alpha/\beta)$  as potent targets.[3] The biological activity resides primarily in the (-)-enantiomer, which is a more potent inhibitor of GSK3 than the (+)-enantiomer.[3] This guide provides a detailed overview of the key preclinical findings for (3S,4S)-Tivantinib, focusing on quantitative data, experimental methodologies, and the elucidated signaling pathways.

#### **Mechanism of Action: A Dual Role**

Tivantinib was first characterized by its ability to bind to the inactive, dephosphorylated conformation of the c-MET kinase with an inhibitory constant (Ki) of approximately 355 nM.[7] [8] This non-ATP-competitive binding was believed to prevent both constitutive and Hepatocyte



Growth Factor (HGF)-induced c-MET phosphorylation, thereby inhibiting downstream signaling cascades such as the PI3K-AKT and RAS-MAPK pathways.[4][9]

Contradictory findings soon emerged, demonstrating that Tivantinib possessed potent antiproliferative activity against cancer cell lines that were not dependent on c-MET signaling.[5][7]
Unlike specific c-MET inhibitors that induce a G0/G1 cell cycle arrest, Tivantinib was found to
cause a G2/M arrest, a characteristic feature of microtubule-disrupting agents.[7][10]
Subsequent studies confirmed that Tivantinib directly binds to tubulin, inhibits microtubule
polymerization, and disrupts mitotic spindle formation, leading to apoptosis.[4][10][11] This
microtubule depolymerizing activity appears to be a key driver of its cytotoxicity.[5][6]

## **Quantitative Preclinical Data**

The following tables summarize the key quantitative data from various preclinical studies of Tivantinib.

Table 1: In Vitro Inhibitory Activity

Target	Parameter	Value	Compound	Reference(s)
c-MET (recombinant)	Ki	~355 nM	Tivantinib (racemic)	[7][8][12]
c-MET Phosphorylation (cell-based)	IC50	100 - 300 nM	Tivantinib (racemic)	[8]
GSK3α	IC50	Upper Nanomolar Range	(-)-Tivantinib	[3]
GSK3β	IC50	Upper Nanomolar Range	(-)-Tivantinib	[3]
GSK3α / GSK3β	Activity	Significantly Weaker Inhibitor	(+)-Tivantinib	[3]
Tubulin Polymerization	Effective Concentration	~3 μM	Tivantinib (racemic)	[7]



Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

Cell Line	Cancer Type	c-MET Status	IC <sub>50</sub>	Reference(s)
A549	Non-Small-Cell Lung	Not Dependent	0.38 μΜ	[12]
NCI-H441	Non-Small-Cell Lung	Not Dependent	0.29 μΜ	[12]
EBC-1	Non-Small-Cell Lung	MET Amplified (Dependent)	Not specified, but potent	[5][7]
MKN-45	Gastric	MET Amplified (Dependent)	Not specified, but potent	[7]
HT29	Colon	Constitutively Active c-MET	Not specified, but potent	[8]

Table 3: In Vivo Efficacy in Xenograft Models

Cancer Model	Administration	Dose	Outcome	Reference(s)
HT29 (Colon)	Oral	200 mg/kg	66% tumor growth reduction	[12]
MKN-45 (Gastric)	Oral	200 mg/kg	45% tumor growth reduction	[12]
MDA-MB-231 (Breast)	Oral	200 mg/kg	79% tumor growth reduction	[12]
Breast Cancer	Oral	120 mg/kg	Repressed subcutaneous tumor growth	[4]
Various Models	Oral	200 mg/kg	Significant reduction in p- MET levels	[4][8]



Table 4: Preclinical Pharmacokinetic Parameters

Species/Syste m	Parameter	Value	Dose	Reference(s)
Human Microsomes	Elimination Half- life	29 min	N/A	[4][13]
Rat	Plasma Concentration (10h post-dose)	1.3 μΜ	10 mg/kg (oral)	[8]

# Experimental Protocols In Vitro c-MET Kinase Assay

This assay measures the direct inhibitory effect of Tivantinib on c-MET enzymatic activity.

- Incubation: Recombinant human c-MET protein (e.g., 100 ng) is pre-incubated with varying concentrations of Tivantinib for 30 minutes at room temperature to allow for binding.[12]
- Reaction Initiation: A reaction mixture containing a substrate (e.g., 100 μM poly-Glu-Tyr) and ATP, including a radioactive tracer like [y-32P]ATP, is added.[12]
- Reaction: The kinase reaction is allowed to proceed for a set time (e.g., 5 minutes) at room temperature.
- Termination and Analysis: The reaction is stopped by adding SDS-polyacrylamide gel loading buffer. The phosphorylated substrate is then separated by SDS-PAGE, and the amount of incorporated radioactivity is quantified to determine the level of kinase inhibition.[12]

#### Cell Viability Assay (e.g., CellTiter-Glo®)

This method is used to determine the concentration of Tivantinib that inhibits cell growth by 50% (IC<sub>50</sub>).

• Cell Seeding: Cancer cells are seeded into 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.[14]



- Compound Treatment: Cells are treated with a range of concentrations of Tivantinib and incubated for a specified duration (e.g., 72 hours).[14]
- Lysis and Signal Generation: A reagent such as CellTiter-Glo® is added to the wells. This
  lyses the cells and provides the necessary substrate (luciferin) for the luciferase enzyme,
  which generates a luminescent signal proportional to the amount of ATP present—an
  indicator of metabolically active, viable cells.[14]
- Data Acquisition: The luminescence is read using a plate reader. The IC<sub>50</sub> value is calculated by plotting the percentage of viable cells against the log of the Tivantinib concentration.

#### In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Tivantinib in a living organism.

- Cell Implantation: Human cancer cells (e.g., 1x10<sup>6</sup> to 1x10<sup>7</sup> cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. Tivantinib is administered, typically via oral gavage, at a specified dose and schedule (e.g., 200 mg/kg daily).[4][9]
- Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
- Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as measuring the levels of phosphorylated MET via western blot or immunohistochemistry, to confirm target engagement.[8]

### In Vitro Tubulin Polymerization Assay

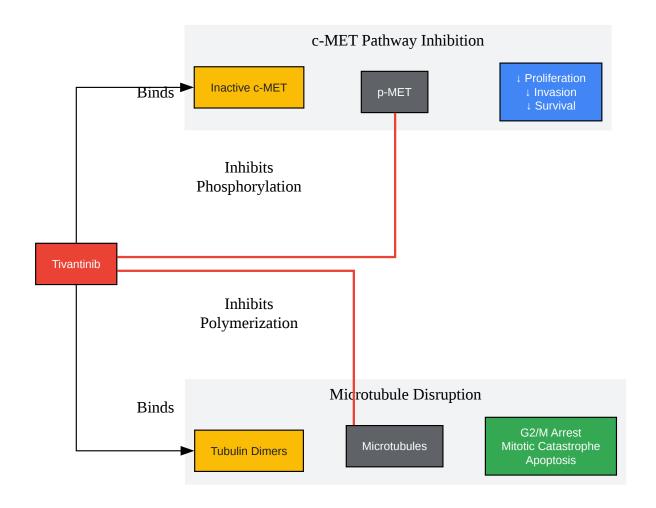
This assay directly measures the effect of Tivantinib on the formation of microtubules.

 Reaction Setup: Purified tubulin protein is placed in a temperature-controlled cuvette with a polymerization buffer.[14]



- Treatment: Tivantinib or a control compound is added to the mixture.
- Initiation of Polymerization: The temperature is raised to 37°C to initiate microtubule assembly.
- Measurement: The polymerization process is monitored over time by measuring the increase
  in light scattering (turbidity) at 340 nm using a spectrophotometer. An inhibition of the
  increase in turbidity indicates that the compound is disrupting microtubule formation.[14]

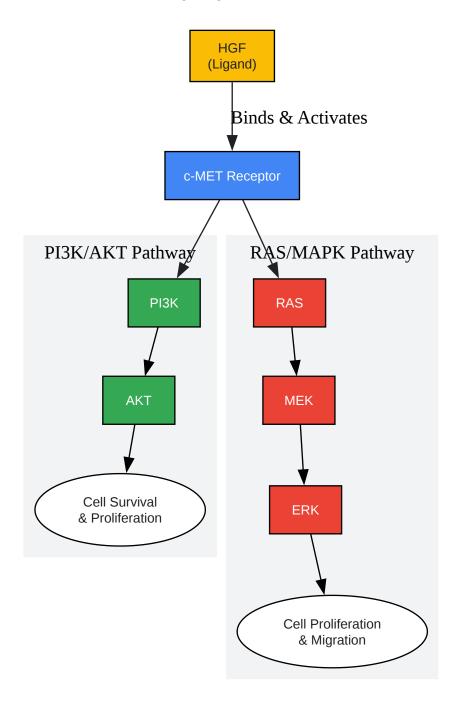
## **Visualizations: Pathways and Workflows**



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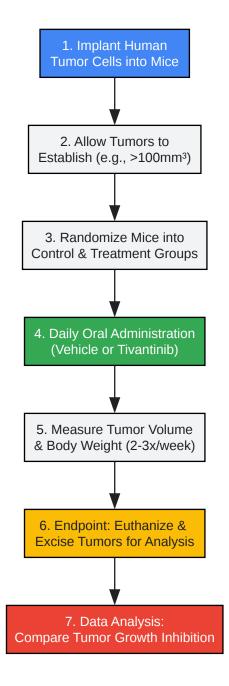
Caption: Tivantinib's dual mechanism targeting c-MET and microtubules.



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Caption: The canonical HGF/c-MET signaling cascade.





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Caption: Experimental workflow for an in vivo xenograft study.

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